2-Pyrazin-2-yl-ethylamine hydrochloride

ecto-5'-nucleotidase CD73 inhibition immuno-oncology target

Select the hydrochloride salt over the free base (CAS 5321-59-5) for quantitative CD73 inhibition assays. This crystalline monohydrochloride (C₆H₁₀ClN₃, MW 159.62) provides: (a) unambiguous 1:1 stoichiometry absent in the hygroscopic liquid free base, (b) aqueous solubility enabling direct buffer formulation, (c) room‑temperature storage stability, and (d) a demonstrated IC₅₀ of 101 nM against rat ecto‑5′-nucleotidase in transfected COS7 cells. The ethylene spacer preserves primary amine nucleophilicity for amide coupling during library synthesis. ≥98% purity guarantees batch‑to‑batch assay reproducibility.

Molecular Formula C6H10ClN3
Molecular Weight 159.62
CAS No. 159630-86-1
Cat. No. B2532880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazin-2-yl-ethylamine hydrochloride
CAS159630-86-1
Molecular FormulaC6H10ClN3
Molecular Weight159.62
Structural Identifiers
SMILESC1=CN=C(C=N1)CCN.Cl
InChIInChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H
InChIKeyBRCZMQXTZBZJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyrazin-2-yl-ethylamine hydrochloride (CAS 159630-86-1): Product-Specific Evidence Guide for Scientific Procurement


2-Pyrazin-2-yl-ethylamine hydrochloride (CAS 159630-86-1) is a monohydrochloride salt of a pyrazine-ethanamine building block, with the molecular formula C₆H₁₀ClN₃ and molecular weight 159.62 g/mol [1]. The compound consists of a pyrazine ring connected via an ethyl linker to a primary amine, presented as the hydrochloride salt form to enhance aqueous solubility and handling stability . As a small heterocyclic amine building block, it serves primarily as a synthetic intermediate and biochemical tool compound rather than as a standalone drug candidate [1].

Why 2-Pyrazin-2-yl-ethylamine hydrochloride Cannot Be Substituted by Generic Analogs


While structurally related pyrazinyl-ethylamines share the same heterocyclic core, substitution patterns and salt forms profoundly alter both physicochemical properties and biological target engagement. The free base (CAS 5321-59-5) exists as a liquid or low-melting solid with different solubility and storage requirements, while the α-methyl analog 1-(pyrazin-2-yl)ethanamine (CAS 179323-60-5) exhibits altered steric hindrance and distinct pharmacological profiles including beta3-adrenoceptor agonist activity [1]. The hydrochloride salt provides well-defined crystalline morphology (melting point approximately 190°C with decomposition), enhanced aqueous solubility, and room-temperature storage stability that the free base lacks . More critically, target engagement data demonstrates that 2-pyrazin-2-yl-ethylamine exhibits specific inhibition of ecto-5'-nucleotidase (IC₅₀ = 101 nM), a target not reported to be inhibited by the α-methyl analog [2]. Generic substitution without empirical verification of target specificity and salt form requirements introduces unacceptable variability in assay reproducibility and downstream synthetic outcomes.

Quantitative Differentiation Evidence for 2-Pyrazin-2-yl-ethylamine hydrochloride vs. Analogs


Ecto-5′-Nucleotidase (CD73) Inhibition: 2-Pyrazin-2-yl-ethylamine vs. α-Methyl Analog

2-Pyrazin-2-yl-ethylamine demonstrates sub-micromolar inhibition of rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM in a cell-based assay [1]. In contrast, the α-methyl analog 1-(pyrazin-2-yl)ethanamine is characterized as a potential beta3-adrenoceptor agonist with no reported CD73 inhibitory activity [2]. This target divergence illustrates how minor structural modifications to the ethylamine chain result in distinct target engagement profiles, making 2-pyrazin-2-yl-ethylamine the appropriate selection for studies focused on adenosine pathway modulation.

ecto-5'-nucleotidase CD73 inhibition immuno-oncology target

Salt Form Differentiation: Hydrochloride (CAS 159630-86-1) vs. Free Base (CAS 5321-59-5)

The hydrochloride salt exists as a white to slight yellow, odorless crystalline powder with a melting point of approximately 190°C with decomposition . The free base 2-pyrazin-2-yl-ethylamine (CAS 5321-59-5) is reported as a colorless to pale yellow liquid or solid with a predicted boiling point of 215.0±25.0°C and density of 1.088±0.06 g/cm³ [1]. The salt form is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether , whereas the free base exhibits basic properties due to the amine group and is soluble in polar solvents . The crystalline salt enables precise weighing for stoichiometric reactions, while the liquid free base introduces handling and purity concerns.

salt selection solubility enhancement solid form handling

Structural Specificity: 2-Pyrazin-2-yl-ethylamine vs. N-Ethyl-pyrazin-2-yl-amine

2-Pyrazin-2-yl-ethylamine contains an ethylene spacer (-CH₂-CH₂-) between the pyrazine ring and primary amine, providing a rotatable bond count of 2 and topological polar surface area of 51.8 Ų [1]. This contrasts with N-ethyl-pyrazin-2-yl-amine (CAS 65032-08-8), where the ethyl group is attached directly to the ring nitrogen rather than via a carbon linker. The ethylene spacer positions the nucleophilic primary amine two carbons away from the aromatic ring, altering both steric accessibility and electronic conjugation compared to directly N-alkylated analogs . This structural distinction determines reactivity in amide coupling and reductive amination reactions.

amine linker geometry nucleophilicity synthetic building block

Storage and Stability Profile: Hydrochloride Salt vs. Free Base Requirements

The hydrochloride salt (CAS 159630-86-1) is stable under normal temperatures and pressures, with recommended storage conditions of sealed in dry environment at 2-8°C [1]. The free base analog 1-(pyrazin-2-yl)ethanamine (CAS 179323-60-5) similarly requires storage at 2-8°C with protection from light [2]. However, the hydrochloride salt demonstrates chemical stability under normal temperatures and pressures with no dangerous reactions known under conditions of normal use, whereas the free base is characterized as a liquid that may be prone to oxidation or absorption of atmospheric CO₂ [1]. The crystalline salt format reduces hygroscopicity concerns compared to the liquid free base.

storage conditions shelf life chemical stability

Recommended Application Scenarios for 2-Pyrazin-2-yl-ethylamine hydrochloride Based on Quantified Evidence


CD73/Adenosine Pathway Inhibitor Screening and Immuno-Oncology Research

With demonstrated IC₅₀ = 101 nM against rat ecto-5′-nucleotidase (CD73) in transfected COS7 cells [1], 2-pyrazin-2-yl-ethylamine hydrochloride serves as a validated small-molecule tool compound for studying adenosine pathway modulation. Researchers investigating CD73 inhibition for immuno-oncology applications should prioritize this compound over the α-methyl analog (CAS 179323-60-5), which targets beta3-adrenoceptor rather than CD73 and would confound adenosine pathway studies [2]. The compound enables dose-response studies in the sub-micromolar range for initial CD73 target validation prior to lead optimization campaigns.

Amide Coupling and Reductive Amination Building Block for Heterocyclic Library Synthesis

The ethylene spacer between the pyrazine ring and primary amine terminus provides a rotatable bond count of 2 and preserves the nucleophilicity of the primary amine without the electronic deactivation observed in directly N-alkylated analogs [1]. This structural feature makes the compound suitable as a versatile building block for amide bond formation and reductive amination in heterocyclic library synthesis. The hydrochloride salt form (crystalline powder, freely soluble in water) enables precise stoichiometric weighing and aqueous-phase reaction compatibility that the liquid free base (CAS 5321-59-5) cannot reliably provide [2]. Medicinal chemistry programs requiring pyrazine-containing scaffolds should select this compound over directly N-alkylated analogs due to superior amine accessibility.

Stable Isotope Labeling and Proteomics Reagent Applications

2-Pyrazin-2-yl-ethylamine hydrochloride is employed in proteomics and biochemical assays due to its ability to modify proteins and peptides [1]. The hydrochloride salt format provides well-defined crystalline morphology with a melting point of approximately 190°C (with decomposition) [2], ensuring batch-to-batch consistency essential for quantitative proteomics workflows. Laboratories conducting long-term proteomics studies benefit from the compound's stability under normal temperatures and pressures with recommended storage at 2-8°C in sealed dry containers [3], providing superior shelf life compared to liquid free base alternatives.

Pyrazine-Containing Pharmacophore Development with Defined Salt Stoichiometry

For synthetic routes requiring precise stoichiometric control, the monohydrochloride salt (exact mass 159.0563250 Da, molecular formula C₆H₁₀ClN₃) provides unambiguous 1:1 stoichiometry between the free base and HCl [1]. This contrasts with the free base which may undergo partial protonation during storage or reaction workup, introducing variability in reaction yields. The hydrochloride format eliminates this uncertainty, making it the preferred form for medicinal chemistry groups scaling up synthetic routes from discovery to preclinical development. The compound's availability at ≥98% purity from multiple vendors [2] supports reproducible SAR studies across diverse pyrazine-containing pharmacophore series.

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